molecular formula C10H7ClF3NO3 B12448956 Ethyl 2-(2-chloro-6-(trifluoromethyl)pyridin-3-YL)-2-oxoacetate

Ethyl 2-(2-chloro-6-(trifluoromethyl)pyridin-3-YL)-2-oxoacetate

Cat. No.: B12448956
M. Wt: 281.61 g/mol
InChI Key: HKTAKFZEVGRLHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-chloro-6-(trifluoromethyl)pyridin-3-YL)-2-oxoacetate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a trifluoromethyl group, a chloro substituent, and an ethyl ester group attached to a pyridine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chloro-6-(trifluoromethyl)pyridin-3-YL)-2-oxoacetate typically involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the yield and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chloro-6-(trifluoromethyl)pyridin-3-YL)-2-oxoacetate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of alcohols or aldehydes.

Scientific Research Applications

Ethyl 2-(2-chloro-6-(trifluoromethyl)pyridin-3-YL)-2-oxoacetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chloro-6-(trifluoromethyl)pyridin-3-YL)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The chloro substituent and ester group contribute to the compound’s reactivity and binding affinity to its targets, leading to the modulation of biological pathways and exertion of its effects.

Comparison with Similar Compounds

Ethyl 2-(2-chloro-6-(trifluoromethyl)pyridin-3-YL)-2-oxoacetate can be compared with other pyridine derivatives, such as:

    2-chloro-6-(trifluoromethyl)pyridine: Lacks the ester group, resulting in different reactivity and applications.

    Ethyl 2-(2-bromo-6-(trifluoromethyl)pyridin-3-YL)-2-oxoacetate: Similar structure but with a bromo substituent instead of chloro, leading to variations in chemical behavior and biological activity.

    Ethyl 2-(2-chloro-6-(methyl)pyridin-3-YL)-2-oxoacetate: Contains a methyl group instead of trifluoromethyl, affecting its lipophilicity and overall properties.

The unique combination of functional groups in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological characteristics.

Properties

Molecular Formula

C10H7ClF3NO3

Molecular Weight

281.61 g/mol

IUPAC Name

ethyl 2-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]-2-oxoacetate

InChI

InChI=1S/C10H7ClF3NO3/c1-2-18-9(17)7(16)5-3-4-6(10(12,13)14)15-8(5)11/h3-4H,2H2,1H3

InChI Key

HKTAKFZEVGRLHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=C(N=C(C=C1)C(F)(F)F)Cl

Origin of Product

United States

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